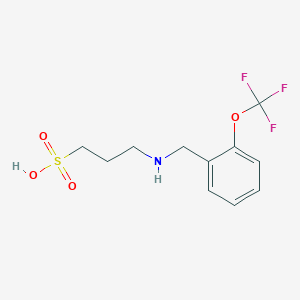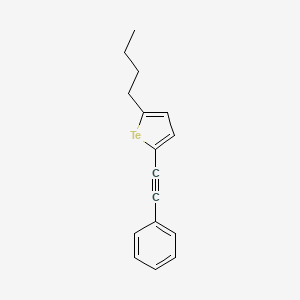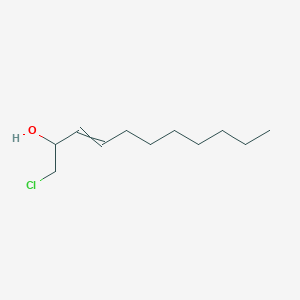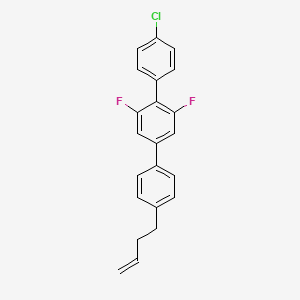
5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a complex structure with multiple functional groups, including a butenyl group, a chlorophenyl group, and difluorobenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is studied for its reactivity and potential as an intermediate in organic synthesis. It can be used to develop new materials with specific properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene
- 5-(4-But-3-enylphenyl)-2-(4-bromophenyl)-1,3-difluorobenzene
- 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-dichlorobenzene
Uniqueness
5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties
Eigenschaften
CAS-Nummer |
921605-50-7 |
|---|---|
Molekularformel |
C22H17ClF2 |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
5-(4-but-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C22H17ClF2/c1-2-3-4-15-5-7-16(8-6-15)18-13-20(24)22(21(25)14-18)17-9-11-19(23)12-10-17/h2,5-14H,1,3-4H2 |
InChI-Schlüssel |
OSYCPLYKPNCMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



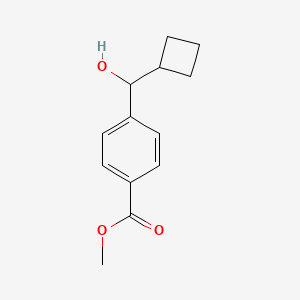
![N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane](/img/structure/B12639298.png)
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
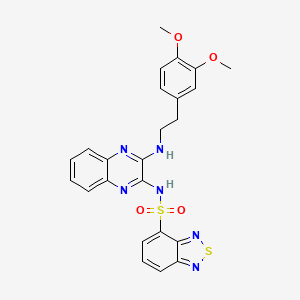

![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
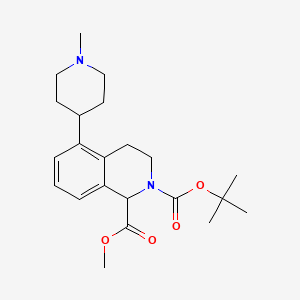
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)

